1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone
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Overview
Description
1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone is a synthetic organic compound that features a triazole ring, an azetidine ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazines and nitriles, under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving amines and halogenated compounds.
Coupling Reactions: The triazole and azetidine rings are then coupled with a hydroxyphenyl ethanone derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the triazole ring can produce dihydrotriazoles.
Scientific Research Applications
1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer properties.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxyphenyl group may also participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
Azetidine-1-carboxylic acid: An azetidine derivative used in various chemical syntheses.
2-Hydroxyacetophenone: A hydroxyphenyl derivative with applications in organic synthesis.
Uniqueness
1-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone is unique due to its combination of triazole, azetidine, and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[3-(3,5-dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-2-(2-hydroxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-10-16-11(2)19(17-10)13-8-18(9-13)15(21)7-12-5-3-4-6-14(12)20/h3-6,13,20H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUADAKPHOILQMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)C2CN(C2)C(=O)CC3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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